molecular formula C29H29NO4S B1396741 Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 1398623-71-6

Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No.: B1396741
CAS No.: 1398623-71-6
M. Wt: 487.6 g/mol
InChI Key: LUUAUZIVAPAXER-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester (hereafter referred to as the "target compound") is a functionalized hexanoic acid derivative containing a triphenylmethyl (trityl) thioether group and an activated 2,5-dioxo-1-pyrrolidinyl (succinimidyl) ester. The trityl group provides steric bulk and hydrophobicity, while the succinimidyl ester enables efficient conjugation with nucleophiles like amines.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-tritylsulfanylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO4S/c31-26-20-21-27(32)30(26)34-28(33)19-11-4-12-22-35-29(23-13-5-1-6-14-23,24-15-7-2-8-16-24)25-17-9-3-10-18-25/h1-3,5-10,13-18H,4,11-12,19-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUAUZIVAPAXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester (CAS Number: 1398623-71-6) is a synthetic compound that combines a hexanoic acid moiety with a triphenylmethylthio group and a pyrrolidinyl ester. Its unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, summarizing findings from diverse research studies and presenting relevant data in tables.

Chemical Structure and Properties

  • Molecular Formula : C29H29NO4S
  • Molecular Weight : 487.61 g/mol
  • SMILES Notation : O=C(ON1C(=O)CCC1=O)CCCCCSC(c1ccccc1)(c1ccccc1)c1ccccc1

Antimicrobial Activity

Research indicates that compounds similar to hexanoic acid derivatives exhibit significant antimicrobial properties. For instance, studies on related thioester compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the triphenylmethylthio group may enhance these properties due to its electron-donating characteristics.

Compound TypeTarget OrganismActivity Level
ThioesterStaphylococcus aureusHigh
ThioesterEscherichia coliModerate

Anticancer Properties

The anticancer potential of hexanoic acid derivatives has been explored in various studies. For example, compounds containing pyrrolidinyl structures have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cell LineIC50 Value (µM)Mechanism
MCF-743.4Apoptosis induction
HCT11627.3Cell cycle arrest

Anti-inflammatory Effects

Hexanoic acid derivatives have also been studied for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Study on Antimicrobial Efficacy

A recent study examined the antimicrobial efficacy of hexanoic acid derivatives against pathogenic bacteria. The results demonstrated that compounds with a similar structure to hexanoic acid exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting potential as alternative antimicrobial agents.

Study on Anticancer Activity

In another investigation focusing on anticancer properties, hexanoic acid derivatives were tested against breast and colon cancer cell lines. The findings revealed that these compounds significantly reduced cell viability and induced apoptosis, highlighting their potential as chemotherapeutic agents.

Comparison with Similar Compounds

The target compound belongs to a family of hexanoic acid derivatives functionalized with the 2,5-dioxo-1-pyrrolidinyl ester group. Below is a detailed comparison with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications.

Structural and Functional Analysis

Table 1: Comparative Analysis of Hexanoic Acid Derivatives with 2,5-Dioxo-1-Pyrrolidinyl Ester
Compound Name (CAS) Molecular Formula Molecular Weight Substituent Key Applications
Target Compound
(Hypothetical)
C25H25NO4S 459.54 Triphenylmethylthio Potential thiol protection, reversible crosslinking
6-(Acetylthio)-hexanoic acid 2,5-dioxo-1-pyrrolidinyl ester
(874743-76-7)
C12H17NO5S 287.33 Acetylthio Thiol-reactive crosslinker for bioconjugation
Hexanoic acid, 6-[(1-oxo-2-propen-1-yl)amino]-, 2,5-dioxo-1-pyrrolidinyl ester
(63392-86-9)
C13H18N2O5 282.29 Acrylamido Polymer conjugation via Michael addition
Hexanoic acid, 6-[[5-(hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl)-1-oxopentyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester
(1219212-66-4)
C20H30N4O6S 454.54 Biotin-pentanamide Biotinylation reagents for affinity chromatography
Hexanoic acid, 6-(ethenylsulfonyl)-, 2,5-dioxo-1-pyrrolidinyl ester
(199390-51-7)
C12H17NO6S 303.33 Ethenylsulfonyl Thiol-reactive crosslinking in aqueous conditions

Reactivity and Functional Group Comparison

  • Target Compound : The tritylthio group (S–C(C6H5)3) is a bulky, hydrophobic substituent. It may act as a protecting group for thiols or participate in reversible disulfide bond formation. The succinimidyl ester facilitates amine conjugation.
  • Acetylthio Derivative (874743-76-7) : The acetylthio group (–S–COCH3) enables thiol-disulfide exchange reactions, making it suitable for coupling with cysteine residues in proteins .
  • Acrylamido Derivative (63392-86-9) : The acrylamide group allows for radical polymerization or Michael addition with thiols, useful in hydrogel synthesis .
  • Biotinylated Derivative (1219212-66-4): The biotin moiety enables streptavidin-binding applications, such as affinity purification or diagnostic assays .
  • Ethenylsulfonyl Derivative (199390-51-7) : The ethenylsulfonyl group reacts rapidly with thiols under mild conditions, ideal for protein labeling .

Physicochemical Properties

  • Solubility : The tritylthio group in the target compound likely reduces aqueous solubility compared to acetylthio or ethenylsulfonyl analogs. Biotinylated derivatives exhibit moderate solubility due to polar groups in the biotin moiety .
  • Stability : Succinimidyl esters are hydrolytically labile but stable in anhydrous solvents like DMF. Tritylthio groups are stable under neutral conditions but cleaved by acids or reducing agents .

Preparation Methods

Synthesis of the Succinimide Intermediate

  • Starting Material: 6-Aminohexanoic acid.
  • Reaction: Condensation with succinic anhydride to form 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid.
  • Conditions: Typically performed under mild heating in an inert solvent.
  • Outcome: Formation of the succinimide ring providing the 2,5-dioxopyrrolidinyl moiety.

Formation of α-Bromo Carboxylate Derivative

  • Intermediate: The succinimide compound is converted to ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate.
  • Method: One-pot bromination using optimized procedures such as those described by Schwenk and Papa.
  • Notes: Generation of α-bromocarboxylates can be challenging and requires careful control to avoid side reactions.

Introduction of the Triphenylmethylthio Group

  • Approach: Nucleophilic substitution of the α-bromo group with a triphenylmethyl thiolate anion.
  • Synthesis of Triphenylmethyl Thiolate: Prepared by deprotonation of triphenylmethanethiol under basic conditions.
  • Reaction Conditions: Typically conducted in anhydrous solvents under inert atmosphere to prevent oxidation.
  • Outcome: Formation of 6-[(triphenylmethyl)thio]-substituted hexanoic acid derivative.

Esterification to Form the 2,5-Dioxo-1-pyrrolidinyl Ester

  • Method: Coupling of the carboxylic acid derivative with N-hydroxysuccinimide or direct esterification using activating agents such as carbodiimides (e.g., DCC) or acid chlorides.
  • Conditions: Mild temperatures, inert atmosphere, and dry solvents.
  • Purification: Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/petroleum ether/triethylamine).

Representative Reaction Scheme (Simplified)

Step Reactants & Reagents Conditions Product/Intermediate
1 6-Aminohexanoic acid + Succinic anhydride Mild heating in inert solvent 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid (succinimide intermediate)
2 Intermediate + Brominating agent One-pot bromination (Schwenk & Papa method) Ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate
3 α-Bromo ester + Triphenylmethanethiolate anion Anhydrous solvent, inert atmosphere 6-[(Triphenylmethyl)thio]-substituted hexanoic acid derivative
4 Acid derivative + N-hydroxysuccinimide or activating agent Mild temperature, inert atmosphere Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester

Analytical and Purification Techniques

  • Spectroscopic Confirmation: IR, ^1H NMR, ^13C NMR, and HR-MS are used to confirm the structure of intermediates and final products.
  • Chromatography: Silica gel column chromatography with solvent mixtures such as ethyl acetate/petroleum ether/triethylamine to purify the ester.
  • Yield: Typical yields for related esters range from moderate to good (20–80%), depending on reaction optimization.

Research Findings and Optimization Notes

  • The preparation of α-bromo carboxylates is a key step that can limit overall yield due to side reactions; optimized one-pot procedures improve reproducibility.
  • The use of triphenylmethyl as a protecting group for the thiol is advantageous due to its stability under esterification conditions and ease of removal if needed.
  • Base-catalyzed transesterification in excess primary alcohols is effective for introducing various alkyl ester chains, suggesting flexibility in modifying the ester moiety.
  • Lipophilicity measurements (log k) by RP-HPLC for similar compounds indicate that the triphenylmethylthio substitution significantly affects compound hydrophobicity, which is critical for pharmaceutical applications.

Summary Table of Key Preparation Steps

Step Number Reaction Type Key Reagents/Conditions Notes/Challenges
1 Succinimide formation 6-Aminohexanoic acid + Succinic anhydride Mild heating, formation of succinimide ring
2 α-Bromination Brominating agent, one-pot Schwenk & Papa method Control of side reactions critical
3 Nucleophilic substitution Triphenylmethanethiolate anion, anhydrous solvent Requires inert atmosphere
4 Esterification Carbodiimide or N-hydroxysuccinimide coupling Mild conditions, purification by chromatography

Q & A

Q. What are the limitations of using this compound in protein-protein crosslinking studies?

  • Limitations include:
  • Size : The trityl group adds steric bulk, potentially interfering with binding sites.
  • Specificity : The succinimidyl ester reacts non-selectively with primary amines. For targeted crosslinking, pair with click chemistry (e.g., azide-alkyne) after deprotection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester
Reactant of Route 2
Reactant of Route 2
Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester

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